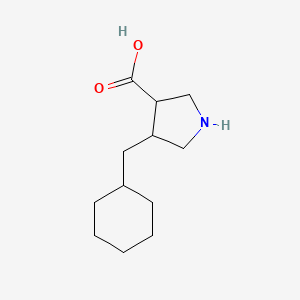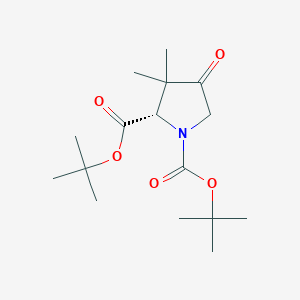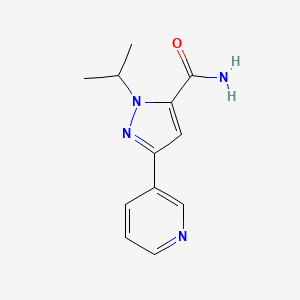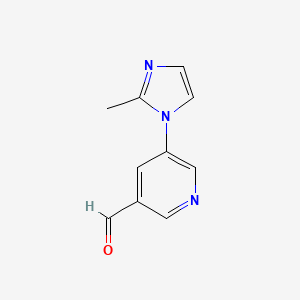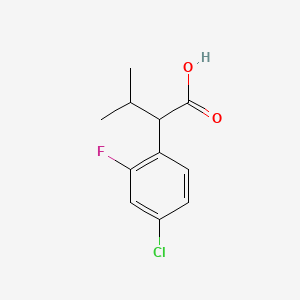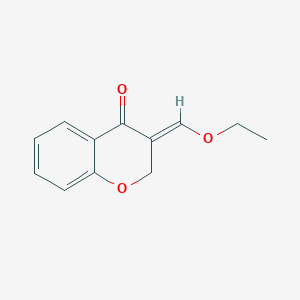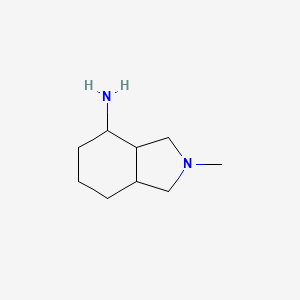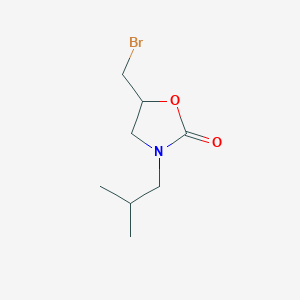
N-Cyclopentyl-2-(thietan-3-ylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-2-(thietan-3-ylamino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclopentyl group, a thietan-3-ylamino group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-(thietan-3-ylamino)acetamide typically involves the reaction of cyclopentylamine with thietan-3-ylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The purification process is also scaled up, often involving continuous chromatography or other large-scale purification techniques to ensure high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentyl-2-(thietan-3-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thietan-3-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides with different functional groups.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-2-(thietan-3-ylamino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cyclopentyl-2-(thietan-3-ylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclopentyl-2-(ethylamino)acetamide
- N-Cyclopentyl-2-(methylamino)acetamide
- N-Cyclopentyl-2-(pentan-3-ylamino)acetamide
Uniqueness
N-Cyclopentyl-2-(thietan-3-ylamino)acetamide is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C10H18N2OS |
|---|---|
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
N-cyclopentyl-2-(thietan-3-ylamino)acetamide |
InChI |
InChI=1S/C10H18N2OS/c13-10(5-11-9-6-14-7-9)12-8-3-1-2-4-8/h8-9,11H,1-7H2,(H,12,13) |
Clave InChI |
IKZBVODOQIEJSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC(=O)CNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13319333.png)

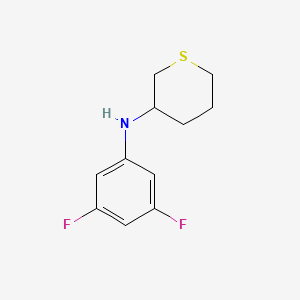

![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)

